(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester
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Overview
Description
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is a chemical compound with the molecular formula C14H26O5. It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by tert-butyl and ethyl ester groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It may also participate in metabolic pathways involving the breakdown and synthesis of esters .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acetate: A simple ester with similar reactivity but different applications.
tert-Butyl Methacrylate: Used in polymer synthesis with distinct properties.
tert-Butyl Benzoate: Another ester with unique chemical behavior.
Uniqueness
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is unique due to its specific combination of tert-butyl and ethyl ester groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized organic synthesis and research applications .
Biological Activity
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester, with the CAS number 17454-48-7, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H22O5
- Molecular Weight : 274.35 g/mol
- Structure : The compound features a tert-butyl group attached to a butanedioic acid moiety, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. Research involving various breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) has shown that this compound exhibits moderate cytotoxic effects. In particular, it was observed that:
- The compound inhibited cell growth in the aforementioned breast cancer cell lines after 24 and 72 hours of treatment.
- Notably, it did not significantly affect the growth of nonmalignant MCF-10A breast cells, indicating a degree of selectivity towards malignant cells .
The mechanism through which this compound exerts its effects is believed to be linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The specific pathways remain under investigation, but preliminary data suggest involvement in:
- Inducing apoptosis in cancer cells.
- Disrupting cell cycle progression.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a half-life of approximately 0.74 hours in brain tissue. This suggests rapid distribution and elimination, which is critical for therapeutic efficacy .
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : Evaluate the efficacy of this compound on various breast cancer cell lines.
- Findings : The compound demonstrated significant growth inhibition in MCF-7 and SK-BR-3 cells compared to control groups. It was less effective against nonmalignant cells, suggesting potential therapeutic applications .
- Metabolic Pathway Investigation :
Data Summary Table
Property | Value |
---|---|
CAS Number | 17454-48-7 |
Molecular Weight | 274.35 g/mol |
Anticancer Activity | Moderate inhibition of MCF-7 and SK-BR-3 cells |
Nonmalignant Cell Impact | Minimal effect on MCF-10A cells |
Half-Life (Brain) | 0.74 hours |
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-8-17-11(15)9-10(18-13(2,3)4)12(16)19-14(5,6)7/h10H,8-9H2,1-7H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULCUXDEORGFW-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.